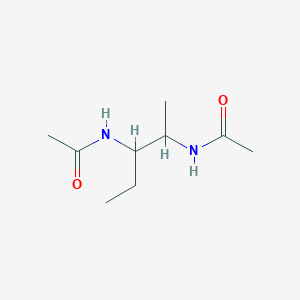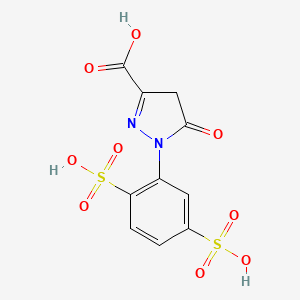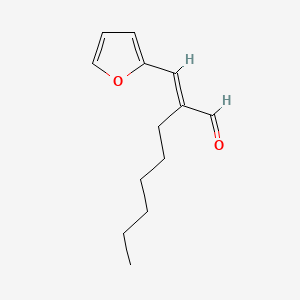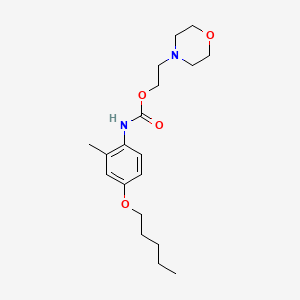
Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is a complex organic compound featuring a guanidine core substituted with two pyridin-3-yl groups and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine typically involves the reaction of pyridin-3-yl-substituted guanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the guanidine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridin-3-yl groups can be reduced to form piperidine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxoethyl)-1,3-di(pyridin-3-yl)guanidine.
Reduction: Formation of 2-(2-hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine.
Substitution: Formation of various substituted guanidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-2-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(pyridin-4-yl)guanidine
- 2-(2-Hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine
Uniqueness
2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its isomers and analogs.
Propriétés
Numéro CAS |
63885-21-2 |
|---|---|
Formule moléculaire |
C13H15N5O |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine |
InChI |
InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18) |
Clé InChI |
LHLJUVWOOHKGBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)



![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)





![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)



